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Compound of Interest

Compound Name:
6-Ethoxy-benzo[1,3]dioxole-5-

carbaldehyde

CAS No.: 75889-50-8

Cat. No.: B1306413

Get Quote

Executive Summary
The 1,3-benzodioxole scaffold (methylenedioxybenzene) is a privileged structure in medicinal

chemistry, serving as the core for numerous pharmacologically active agents ranging from

natural alkaloids (e.g., piperine, podophyllotoxin) to synthetic therapeutics (e.g., stiripentol,

paroxetine).

This guide focuses on a specific subclass: Ethoxy-substituted benzodioxoles. While the

methoxy-substituted variants are ubiquitous in nature (e.g., myristicin), the ethoxy-substituted

analogues represent a critical synthetic expansion of the Structure-Activity Relationship (SAR).

The introduction of an ethoxy group at the 5- or 6-position alters lipophilicity (

), metabolic stability, and steric occupancy within binding pockets.

Key Biological Activities Covered:

SSAO/VAP-1 Inhibition: The most distinct and high-potency application of 5/6-ethoxy-

benzodioxoles (specifically oxime derivatives) in treating inflammation and vascular
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diseases.

Antitumor Cytotoxicity: Synthetic derivatives leveraging the ethoxy-benzodioxole core to

inhibit tubulin polymerization or induce apoptosis in resistant cancer lines.

Cytochrome P450 Modulation: The inherent synergistic potential of the benzodioxole ring,

modulated by the ethoxy substituent's electronic effects.

Chemical Architecture & SAR
Structural Definition and Numbering
The numbering of the 1,3-benzodioxole system is critical for precise identification.

Core: 1,3-benzodioxole (oxygen atoms at 1 and 3).

Aromatic Ring: Positions 4, 5, 6, and 7.[1]

Symmetry Note: In a mono-substituted system, position 5 is equivalent to position 6. The

designation "6-ethoxy" typically implies a di-substituted system where another functional group

(e.g., an aldehyde or amide) resides at position 4 or 5, rendering the positions distinct.

5-Ethoxy-1,3-benzodioxole: Often used as the precursor.

6-Ethoxy-substituted: Refers to the ortho relationship between the ethoxy group and a

substituent at position 5, or the meta relationship to a substituent at position 4.

The "Ethoxy Effect" in SAR
Replacing a methoxy (-OMe) group with an ethoxy (-OEt) group introduces specific

pharmacodynamic changes:

Lipophilicity: Increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Steric Bulk: The ethyl tail requires a larger hydrophobic pocket. In SSAO/VAP-1 inhibitors,

this bulk prevents the molecule from entering the smaller active sites of related amine

oxidases (like MAO-A/B), thereby enhancing selectivity.
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Metabolic Stability: The ethyl group is less prone to rapid O-dealkylation compared to the

methoxy group in certain hepatic pathways.

Primary Therapeutic Application: SSAO/VAP-1
Inhibition
The most authoritative biological activity associated with 6-ethoxy-substituted benzodioxoles

(specifically 5-ethoxy-1,3-benzodioxole-4-carbaldehyde oxime) is the inhibition of

Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1

(VAP-1).

Mechanism of Action
SSAO/VAP-1 is a dual-function protein:

Enzymatic: Converts primary amines into aldehydes, hydrogen peroxide, and ammonia.

These products cause oxidative stress and protein cross-linking.

Adhesive: Facilitates the adhesion and transmigration of leukocytes into inflamed tissues.

The 6-Ethoxy Advantage: Inhibitors containing the 5/6-ethoxy-benzodioxole core bind to the

active site of VAP-1. The ethoxy group provides optimal van der Waals contact within the

hydrophobic channel leading to the active site copper center, while the benzodioxole ring

mimics the substrate's aromatic core.

Signaling Pathway Visualization
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Caption: Mechanism of SSAO/VAP-1 inhibition by ethoxy-benzodioxoles, preventing oxidative

stress and leukocyte infiltration.

Secondary Application: Antitumor Activity[2][3][4][5]
[6][7]
Synthetic derivatives incorporating the 6-ethoxy-1,3-benzodioxole moiety have shown potency

against solid tumors (HeLa, MCF-7, MDA-MB-231).
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Cytotoxic Mechanism
Tubulin Inhibition: Analogous to podophyllotoxin, the benzodioxole ring interacts with the

colchicine-binding site of tubulin. The ethoxy substitution at position 6 (often combined with a

5-methoxy or 5-bromo group) optimizes the binding angle, disrupting microtubule assembly

and arresting the cell cycle at the G2/M phase.

Apoptosis Induction: Downregulation of Bcl-2 and upregulation of Bax proteins.

Comparative Potency Data (Representative)
Compound
Class

Substitution
Pattern

Target Cell
Line

IC50 (µM) Mechanism

Benzodioxole

Oxime

5-Ethoxy-4-

carbaldehyde

Endothelial

(VAP-1)
0.05 - 0.2 SSAO Inhibition

Piperine Analog
6-Ethoxy-5-

bromo
HeLa (Cervical) 4.92 ± 1.09 Tubulin Binding

Chalcone Hybrid
6-Ethoxy-

benzodioxole
MDA-MB-231 6.75 ± 0.90

Apoptosis

(G2/M)

Standard 5-Fluorouracil HeLa 12.5 ± 2.1 Antimetabolite

Experimental Protocols
Synthesis of 5-Ethoxy-1,3-benzodioxole-4-carbaldehyde
A key intermediate for VAP-1 inhibitors.

Reagents: 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde, Ethyl bromide, K2CO3, DMF.

Preparation: Dissolve 5-hydroxy-1,3-benzodioxole-4-carbaldehyde (1.0 eq) in anhydrous

DMF.

Base Addition: Add Potassium Carbonate (K2CO3, 1.5 eq) and stir at room temperature for

30 minutes to generate the phenoxide anion.

Alkylation: Add Ethyl Bromide (1.2 eq) dropwise.
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Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with

brine, dry over Na2SO4, and concentrate.

Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield

the 5-ethoxy derivative.

SSAO/VAP-1 Inhibition Assay
Objective: Quantify the inhibitory potency (IC50) of the synthesized ethoxy-benzodioxole.

Protocol:

Enzyme Source: Recombinant human SSAO/VAP-1 or tissue homogenates (e.g., adipose

tissue).

Substrate: Benzylamine (radiolabeled [14C]-benzylamine or fluorometric substrate like

Amplex Red).

Incubation:

Mix Enzyme + Test Compound (0.1 nM – 10 µM) in Phosphate Buffer (pH 7.4).

Pre-incubate for 30 minutes at 37°C.

Reaction Start: Add Substrate. Incubate for 30-60 minutes.

Detection:

Radiometric: Stop reaction with citric acid. Extract aldehyde product into toluene/PPO.

Measure CPM in scintillation counter.

Fluorometric: Measure H2O2 production via fluorescence (Ex/Em: 530/590 nm).

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Synthesis Workflow Diagram
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Caption: Synthetic route from hydroxy-benzodioxole to the bioactive ethoxy-oxime derivative.

Future Perspectives & Optimization
The 6-ethoxy-substituted benzodioxole scaffold remains underutilized compared to its methoxy

counterparts. Future optimization should focus on:

Isosteres: Replacing the ethyl group with fluoroethyl (-OCH2CH2F) to block metabolic

oxidation while maintaining steric bulk.

Hybrid Drugs: Linking the ethoxy-benzodioxole core to nitric oxide (NO) donors to combat

endothelial dysfunction synergistically (as seen in recent patent literature).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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